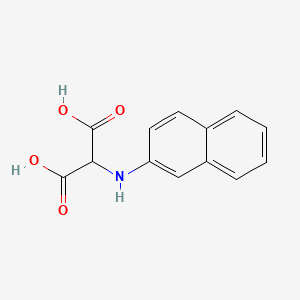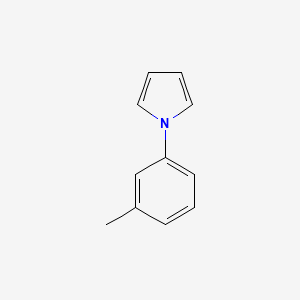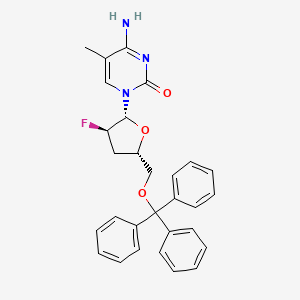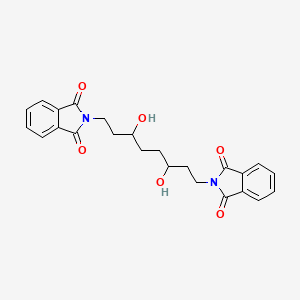
1H-Isoindole-1,3(2H)-dione, 2,2'-(3,6-dihydroxy-1,8-octanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/NR3398170 is a compound that has garnered significant attention due to its unique properties and potential applications in various fields. This compound is recognized by the National Institute for Occupational Safety and Health (NIOSH) for its relevance in occupational safety and health research.
Preparation Methods
The preparation of NIOSH/NR3398170 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. Industrial production methods often include large-scale synthesis using advanced chemical engineering techniques to ensure high yield and purity.
Chemical Reactions Analysis
NIOSH/NR3398170 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
NIOSH/NR3398170 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a standard for analytical methods. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemical products and as a component in safety equipment.
Mechanism of Action
The mechanism of action of NIOSH/NR3398170 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
NIOSH/NR3398170 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various volatile organic compounds (VOCs) that are commonly found in industrial settings. These compounds share some chemical properties with NIOSH/NR3398170 but differ in their specific applications and effects. The unique properties of NIOSH/NR3398170 make it particularly valuable for certain research and industrial applications.
Properties
CAS No. |
107806-93-9 |
|---|---|
Molecular Formula |
C24H24N2O6 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[8-(1,3-dioxoisoindol-2-yl)-3,6-dihydroxyoctyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N2O6/c27-15(11-13-25-21(29)17-5-1-2-6-18(17)22(25)30)9-10-16(28)12-14-26-23(31)19-7-3-4-8-20(19)24(26)32/h1-8,15-16,27-28H,9-14H2 |
InChI Key |
KUBSMJKOJKPTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(CCC(CCN3C(=O)C4=CC=CC=C4C3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


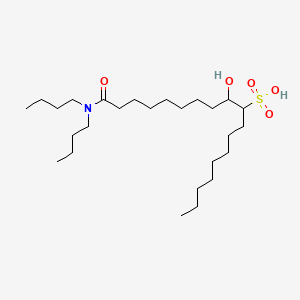
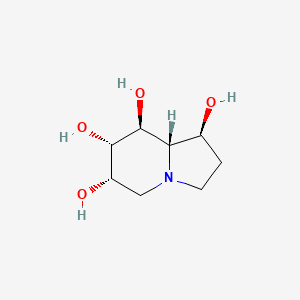

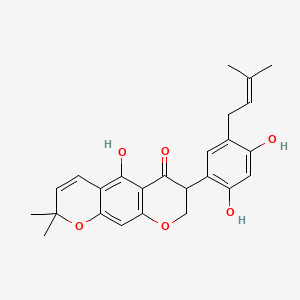

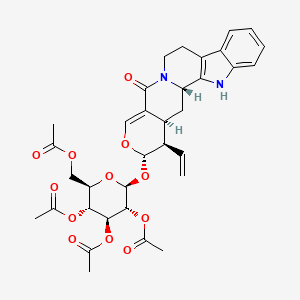
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)

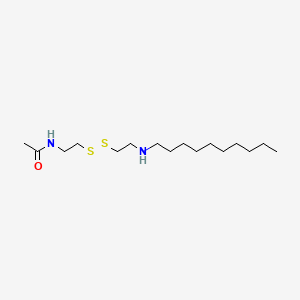
![1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12810051.png)
